3-O-Acetyloleanderolide

Overview

Description

3-O-Acetyloleanderolide is a natural product found in Pieris japonica and Betula ermanii with data available.

Scientific Research Applications

1. Anti-Cancer Properties

- 3-O-Acetyloleanderolide has been observed to induce apoptosis in cancer cell lines. In a study on human colon carcinoma HCT-116 cells, the compound was found to increase the expression of apoptosis signaling-related death receptor DR5 and activate critical mediators of extrinsic apoptosis signaling, suggesting its potential as a therapeutic agent in cancer treatment (Yoo et al., 2012).

- Another study reported the inhibition of proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) by 3-O-Acetyloleanolic acid, highlighting its anti-angiogenic effects and potential use for suppression of tumor growth stimulated by angiogenesis (Cui et al., 2013).

2. Pharmacokinetic Analysis

- A liquid chromatographic method using tandem mass spectrometry (MS/MS) was developed for the simultaneous determination of 3-O-Acetyloleanolic acid and oleanolic acid in rat plasma. This method was used to monitor plasma concentrations of both substances over time following intravenous administration, which is essential for understanding the pharmacokinetics of these compounds (Kim et al., 2016).

3. Metabolic Regulation

- 3-O-Acetyloleanolic acid was identified as an activator of the TGR5 receptor, which regulates fibroblast growth factor 21 (FGF21), a key factor in energy homeostasis, glucose, and lipid metabolism. This suggests the compound's potential role in metabolic regulation (Hirai et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 3-O-Acetyloleanderolide are yet to be fully identified. The compound is a derivative of oleanderolide, a class of lactone compounds

Mode of Action

It’s known that many drugs exert their effects by binding to receptors, which are cellular components that the drugs interact with to produce a cellular action . .

Biochemical Pathways

It’s worth noting that many drugs affect the homeostasis of indole-3-acetic acid (iaa), a molecule that plays a critical role in a wide range of plants

Pharmacokinetics

It’s known that many similar compounds are rapidly absorbed but slowly metabolized

Result of Action

It’s known that similar compounds can inhibit the growth of tumor cells

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the activity of many drugs

Biochemical Analysis

Biochemical Properties

3-O-Acetyloleanderolide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound interacts with proteins involved in cell signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These interactions result in the modulation of inflammatory responses and the inhibition of tumor cell proliferation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion. The compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to changes in gene expression and cellular metabolism. In immune cells, this compound modulates the production of cytokines and chemokines, thereby regulating immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of COX and LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators. Additionally, this compound activates the apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This results in the induction of programmed cell death and the suppression of tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its anti-inflammatory and anticancer properties in both in vitro and in vivo models. Prolonged exposure to the compound may lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer effects without significant toxicity. At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and detoxification. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites. These metabolites are further processed and excreted via the biliary and renal pathways. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Additionally, this compound binds to serum albumin and other plasma proteins, aiding its distribution throughout the body. The localization and accumulation of the compound in specific tissues can influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis. Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct this compound to specific compartments within the cell. This localization is essential for its interaction with target biomolecules and the modulation of cellular processes .

Properties

IUPAC Name |

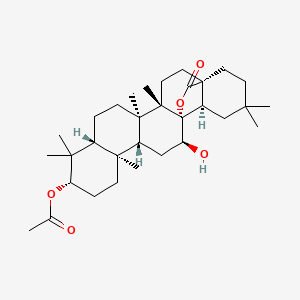

[(1S,4S,5R,8R,10S,13R,14R,16S,17S,18R)-16-hydroxy-4,5,9,9,13,20,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O5/c1-19(33)36-24-10-11-28(6)20(27(24,4)5)9-12-29(7)21(28)17-23(34)32-22-18-26(2,3)13-15-31(22,25(35)37-32)16-14-30(29,32)8/h20-24,34H,9-18H2,1-8H3/t20-,21+,22+,23-,24-,28-,29+,30-,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSFDBPTPLSWRM-KXNUYETHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(C45C3(CCC6(C4CC(CC6)(C)C)C(=O)O5)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C[C@@H]([C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)C(=O)O5)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267015 | |

| Record name | 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62498-83-3 | |

| Record name | 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62498-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.